N-1-adamantyl-2,4-difluorobenzamide
Overview
Description
N-1-adamantyl-2,4-difluorobenzamide (ADFB) is a chemical compound with potential applications in scientific research. ADFB is a small molecule that can be synthesized using various methods. This compound has been shown to have promising biochemical and physiological effects, making it a suitable candidate for further research.
Safety and Hazards
Future Directions
Research in adamantane chemistry, involving double-bonded adamantane derivatives, is promising. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mechanism of Action
Target of Action
N-1-adamantyl-2,4-difluorobenzamide primarily targets the Cannabinoid type 2 receptor (CB2R) and Fatty Acid Amide Hydrolase (FAAH) . CB2R is part of the endocannabinoid system and is overexpressed in pathologies characterized by inflammation . FAAH is an enzyme responsible for the degradation of the main endocannabinoid anandamide .
Mode of Action
The compound acts as a dual modulator of CB2R and FAAH . It serves as a full agonist for CB2R, meaning it binds to this receptor and activates it, leading to a biological response . Simultaneously, it inhibits FAAH, preventing the breakdown of anandamide and thereby increasing its levels .
Biochemical Pathways
The activation of CB2R and inhibition of FAAH leads to a decrease in pro-inflammatory and an increase in anti-inflammatory cytokines production . This modulation of the immune response can help counteract inflammatory states .
Pharmacokinetics
The compound’s molecular weight is 15712 , which is within the range generally favorable for oral bioavailability
Result of Action
The result of the compound’s action is a potential anti-inflammatory effect due to the modulation of the endocannabinoid system . By activating CB2R and inhibiting FAAH, it can help to balance the immune response and potentially alleviate symptoms of inflammation .
properties
IUPAC Name |
N-(1-adamantyl)-2,4-difluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO/c18-13-1-2-14(15(19)6-13)16(21)20-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMWDWBPBPTWDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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